molecular formula C5H13ClN2O2 B575663 L-Thr-nhme hcl CAS No. 176543-45-6

L-Thr-nhme hcl

Cat. No.: B575663
CAS No.: 176543-45-6
M. Wt: 168.621
InChI Key: GJEQTLUMWKOAEW-HJXLNUONSA-N
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Description

L-Threonine methyl amide hydrochloride, commonly referred to as L-Thr-nhme hcl, is a biochemical compound with the molecular formula C5H12N2O2·HCl and a molecular weight of 168.62. This compound is primarily used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine methyl amide hydrochloride involves several steps. One common method includes the acetylation of L-Threonine methyl ester followed by hydrogenation. For instance, Ac-L-Threonine methyl ester can be hydrogenated using palladium-carbon as a catalyst in methanol to yield Ac-L-Threonine methyl amide .

Industrial Production Methods

Industrial production of L-Threonine methyl amide hydrochloride typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes purification steps such as column chromatography and recrystallization to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

L-Threonine methyl amide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amides or other derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides .

Scientific Research Applications

L-Threonine methyl amide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Threonine methyl amide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • L-Serine methyl amide hydrochloride
  • L-Alanine methyl amide hydrochloride
  • L-Valine methyl amide hydrochloride

Uniqueness

L-Threonine methyl amide hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-3(8)4(6)5(9)7-2;/h3-4,8H,6H2,1-2H3,(H,7,9);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQTLUMWKOAEW-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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